((1-Methyl)cyclohexyl)methyl tosylate
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Overview
Description
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (1-methylcyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(1-methylcyclohexyl)methanol+4-methylbenzenesulfonyl chloride→(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting or modifying their activity. The cyclohexyl and benzene rings provide hydrophobic interactions that can further stabilize these interactions.
Comparison with Similar Compounds
Similar Compounds
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonamide
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonic acid
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfide
Uniqueness
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a cyclohexyl group and a benzene sulfonate group, which provides a balance of hydrophobic and ionic interactions. This makes it particularly useful in applications requiring both stability and reactivity.
Properties
Molecular Formula |
C15H22O3S |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-13-6-8-14(9-7-13)19(16,17)18-12-15(2)10-4-3-5-11-15/h6-9H,3-5,10-12H2,1-2H3 |
InChI Key |
LYLSFQGMXHJLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2)C |
Origin of Product |
United States |
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